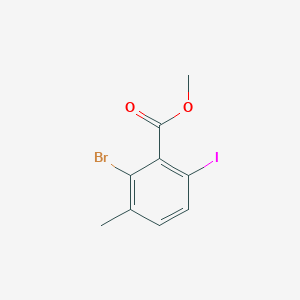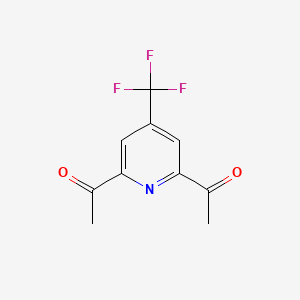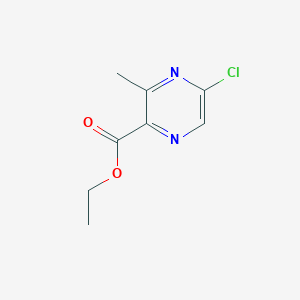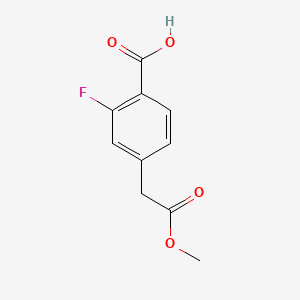![molecular formula C12H13F3N2O4 B13662633 Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate is a chemical compound with the molecular formula C12H13F3N2O4 It is a derivative of malonic acid, where the malonate group is substituted with a trifluoromethyl-pyridazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate typically involves the alkylation of diethyl malonate with a suitable trifluoromethyl-pyridazinyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the malonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl-pyridazinyl moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted malonates.
Oxidation: Oxidized derivatives of the trifluoromethyl-pyridazinyl moiety.
Reduction: Reduced derivatives of the trifluoromethyl-pyridazinyl moiety.
Hydrolysis: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate involves its interaction with specific molecular targets. The trifluoromethyl-pyridazinyl moiety can bind to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate: Similar structure with a chloro substituent instead of a pyridazinyl moiety.
Diethyl 2-(3-trifluoromethylphenyl)malonate: Similar structure with a phenyl ring instead of a pyridazinyl moiety
Uniqueness
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate is unique due to the presence of the trifluoromethyl-pyridazinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H13F3N2O4 |
|---|---|
Molekulargewicht |
306.24 g/mol |
IUPAC-Name |
diethyl 2-[6-(trifluoromethyl)pyridazin-3-yl]propanedioate |
InChI |
InChI=1S/C12H13F3N2O4/c1-3-20-10(18)9(11(19)21-4-2)7-5-6-8(17-16-7)12(13,14)15/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
IDSGFLZGMZNWLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NN=C(C=C1)C(F)(F)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)







![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)

![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)

